Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate
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Overview
Description
Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate is an organic compound that features both furan and thiophene rings in its structure. These heterocyclic compounds are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate typically involves the following steps:
Formation of the Intermediate: The initial step may involve the formation of an intermediate compound that contains both the furan and thiophene rings.
Carbamate Formation: The intermediate is then reacted with methyl isocyanate or a similar reagent to form the carbamate group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions could also occur, potentially affecting the carbamate group.
Substitution: Substitution reactions may take place, especially at the positions adjacent to the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution Reagents: Halogens or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could lead to the formation of amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May have biological activity that can be explored for pharmaceutical applications.
Medicine: Potential use as a drug candidate or in drug development.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate would depend on its specific interactions with biological targets. Generally, it may interact with enzymes or receptors, affecting molecular pathways and leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2-furyl)carbamate: Contains only the furan ring.
Methyl (2-thienyl)carbamate: Contains only the thiophene ring.
Methyl (2-(furan-2-yl)ethyl)carbamate: Similar structure but lacks the thiophene ring.
Uniqueness
Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate is unique due to the presence of both furan and thiophene rings, which may confer distinct chemical and biological properties compared to compounds with only one of these rings.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
methyl N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-15-12(14)13-7-10(9-4-6-17-8-9)11-3-2-5-16-11/h2-6,8,10H,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOLPZUMUDMHKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC(C1=CSC=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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